Cyclopropaneethanol, 2-amino-
Description
The study of Cyclopropaneethanol, 2-amino- is informed by the extensive research into its constituent chemical functionalities: the cyclopropane (B1198618) ring and the amino alcohol group. While direct research on this specific compound is limited, its importance can be understood by examining the broader context of these two areas.
Small ring systems, particularly the cyclopropane ring, are of immense interest in contemporary chemical research. The three-membered ring of cyclopropane is characterized by significant ring strain due to its acute 60° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This inherent strain makes the cyclopropane ring a highly reactive and versatile functional group. Its unique electronic properties and rigid conformation have made it a valuable component in the design of complex molecules. In medicinal chemistry, the incorporation of a cyclopropane ring can significantly alter a molecule's biological activity and pharmacokinetic properties. It is often used to increase metabolic stability, enhance potency, and improve the three-dimensional profile of drug candidates, making it a prevalent feature in many marketed pharmaceuticals. nih.govchemenu.com
Amino alcohols are another class of compounds that garner significant academic and industrial interest. The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for a wide range of chemical transformations and interactions. researchgate.net These functionalities can act as hydrogen bond donors and acceptors, making them crucial for molecular recognition in biological systems. Chiral amino alcohols are particularly important as they are found in numerous biologically active natural products and are essential building blocks in the pharmaceutical industry. researchgate.netrroij.com They are also widely used as chiral ligands and auxiliaries in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. rroij.com
Cyclopropaneethanol, 2-amino- is a member of the broader class of cyclopropyl-substituted amino alcohols. These compounds combine the unique properties of the cyclopropane ring with the versatile reactivity of the amino alcohol moiety. Research in this area often focuses on the synthesis of these molecules, particularly the development of stereoselective methods to control the arrangement of atoms in three-dimensional space. The synthesis of cyclopropyl-substituted amino alcohols can be challenging, but methods such as the Kulinkovich cyclopropanation have been employed to create the hydroxycyclopropyl moiety from serine-derived precursors. researchgate.netacs.org The resulting amino alcohol can then be further modified, for example, by oxidation to the corresponding amino acid. researchgate.netacs.org The specific arrangement of the cyclopropane ring relative to the amino and hydroxyl groups in Cyclopropaneethanol, 2-amino- makes it a unique isomer with its own set of potential properties and applications, although it remains a less explored member of this class.
The study of cyclopropanes dates back to 1881, when August Freund first synthesized the parent molecule. Current time information in Bangalore, IN. Initially considered a laboratory curiosity, its anesthetic properties were discovered in 1929, leading to its commercial production. Current time information in Bangalore, IN. The development of new synthetic methods, such as cyclopropanation reactions, has since expanded the accessibility and application of cyclopropane-containing compounds. researchgate.net Similarly, research into amino alcohols has a long history, driven by their presence in important natural products and their utility in synthesis. The development of methods for the stereoselective synthesis of amino alcohols has been a major focus, with techniques like the ring-opening of epoxides with amines being a common strategy. rroij.com The convergence of these two fields of research has led to the exploration of cyclopropyl-substituted amino alcohols as building blocks for novel molecules with potential biological activity.
Despite the rich chemistry of its constituent parts, there is a notable lack of specific research focused on Cyclopropaneethanol, 2-amino-. The primary challenge appears to be the development of efficient and stereoselective synthetic routes to this particular isomer. While general methods for the synthesis of cyclopropyl-substituted amino alcohols exist, their application to produce Cyclopropaneethanol, 2-amino- in good yield and with high stereochemical purity has not been extensively reported in the academic literature. nih.gov
Furthermore, the biological activity and potential applications of Cyclopropaneethanol, 2-amino- remain largely unexplored. While one source suggests its potential for enzyme inhibition and receptor binding, this is presented in a comparative context without specific data. The majority of available information comes from chemical suppliers, indicating its use as a building block for the synthesis of more complex molecules, as seen in a patent where (S)-2-amino-2-cyclopropylethanol is used as a reagent. google.com A significant research gap, therefore, is the systematic investigation of the biological properties of Cyclopropaneethanol, 2-amino- and its enantiomers to determine if they possess any therapeutic potential in their own right.
Chemical and Physical Data
Below are tables summarizing some of the known and computed properties of Cyclopropaneethanol, 2-amino- and its enantiomers.
Table 1: Identifiers for Cyclopropaneethanol, 2-amino- and its Enantiomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Cyclopropaneethanol, 2-amino- (racemic) | 776315-67-4 | C₅H₁₁NO | 101.15 |
| (R)-2-amino-2-cyclopropylethanol | 1270290-36-2 | C₅H₁₁NO | 101.15 |
Data sourced from multiple chemical supplier databases and PubChem. bldpharm.combldpharm.comhongglory.comambeed.com
Table 2: Computed Physical Properties of (R)-2-amino-2-cyclopropylethanol
| Property | Value |
|---|---|
| XLogP3-AA | -0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 101.084063974 |
| Monoisotopic Mass | 101.084063974 |
| Topological Polar Surface Area | 46.3 Ų |
Data sourced from PubChem.
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Cyclopropaneethanol, 2-amino- |
| (R)-2-amino-2-cyclopropylethanol |
| (S)-2-amino-2-cyclopropylethanol |
| Cyclopropane |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-(2-aminocyclopropyl)ethanol |
InChI |
InChI=1S/C5H11NO/c6-5-3-4(5)1-2-7/h4-5,7H,1-3,6H2 |
InChI Key |
DQKLTWONOBQGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopropaneethanol, 2 Amino
Stereoselective Synthesis of Enantiopure Cyclopropaneethanol, 2-amino-
The creation of enantiomerically pure "Cyclopropaneethanol, 2-amino-" is crucial for its application in pharmaceuticals and other biologically relevant fields, as different enantiomers can exhibit vastly different physiological effects. ub.edu Strategies to achieve this enantiopurity can be broadly categorized into several key approaches.
Asymmetric Cyclopropanation Approaches
Asymmetric cyclopropanation is a powerful technique for establishing the chiral cyclopropane (B1198618) core. wiley-vch.de This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. Transition-metal catalyzed reactions, such as those employing rhodium or cobalt complexes, have shown considerable success in controlling the stereochemistry of the cyclopropane ring formation. nih.govdicp.ac.cnorganic-chemistry.orgrsc.org For instance, cobalt(II) complexes with specifically designed chiral porphyrin ligands have been effective in the asymmetric cyclopropanation of alkenes with diazo compounds, yielding cyclopropanes with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org The Simmons-Smith reaction, a classic method for cyclopropanation, can also be rendered asymmetric by using chiral directing groups on the allylic alcohol substrate. wiley-vch.de
The choice of catalyst and reaction conditions is critical in determining the stereochemical outcome. For example, different rhodium catalysts can lead to the formation of distinct diastereomers and enantiomers of cyclopropyl (B3062369) α-amino carboxylates and phosphonates. rsc.org
Table 1: Examples of Catalysts in Asymmetric Cyclopropanation
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Cobalt(II) with D2-symmetric chiral amidoporphyrins | Alkenes and α-heteroaryldiazomethanes | Chiral heteroaryl cyclopropanes | High yield, excellent diastereo- and enantioselectivity | nih.gov |
| Cobalt catalyst with gem-dichloroalkanes | Alkenes | Chiral cyclopropanes | High enantioselectivity for various alkenes | dicp.ac.cn |
| Rhodium(II) complexes (e.g., Rh2((R)-BTPCP)4) | Diazo compounds and alkenes | Cyclopropyl α-amino carboxylates | High yields, single diastereoisomers, excellent enantiomeric ratios | rsc.org |
| [Co(P1)] | Olefins and succinimidyl diazoacetate | Chiral cyclopropane succinimidyl esters | High yields, excellent diastereo- and enantioselectivity | organic-chemistry.org |
Chiral Pool Strategies Utilizing Precursors with Cyclopropyl and Amino Alcohol Moieties
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. researchgate.netuh.edu For the synthesis of "Cyclopropaneethanol, 2-amino-", this could involve starting with a chiral molecule that already contains either the cyclopropane ring or the amino alcohol functionality. For example, optically active α-amino acids, which are abundant in nature, can be chemically modified to introduce the cyclopropyl group. researchgate.net This strategy avoids the need for a separate asymmetric synthesis step for the chiral center, provided the existing chirality can be effectively transferred or maintained throughout the synthetic sequence. chemrxiv.org
However, a significant challenge in using α-amino acids is the potential loss of chirality at the α-carbon during certain chemical transformations. chemrxiv.org Researchers have developed methods to overcome this, such as "Reflexive Chirality Transfer," where the chirality is temporarily transferred to a metal center and then restored. chemrxiv.org
Enantioselective Catalytic Methods for Amino Alcohol Formation
Another key strategy involves the enantioselective formation of the amino alcohol portion of the molecule. This can be accomplished through various catalytic methods, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric aminohydroxylation. For instance, nickel-catalyzed asymmetric hydrogenation of β-enamido phosphorus compounds has been reported to produce chiral β2-amino phosphorus derivatives with high enantioselectivity. nih.gov While not directly synthesizing "Cyclopropaneethanol, 2-amino-", this methodology demonstrates the potential for creating chiral amino alcohol functionalities.
Enzymatic transformations also offer a powerful tool for the enantioselective synthesis of amino alcohols. uniovi.es Transaminases, for example, can be used to convert ketones into optically enriched amines with high selectivity. uniovi.es A bienzymatic, one-pot system combining an oxidation step with a transaminase-catalyzed amination has been developed for the asymmetric amination of secondary alcohols. uniovi.es
Diastereoselective Pathways to Cyclopropaneethanol, 2-amino-
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). osi.lv In the context of "Cyclopropaneethanol, 2-amino-", which has two stereocenters, diastereoselective reactions are crucial for obtaining a single, pure stereoisomer.
One approach involves the use of chiral auxiliaries. osi.lv A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. ub.eduru.nl For example, Ellman's chiral tert-butanesulfinamide has been widely used for the diastereoselective synthesis of chiral amines. osi.lv Another strategy is to perform a diastereoselective reaction on a substrate that already possesses a chiral center. For instance, the diastereoselective cyclopropanation of a chiral allylic alcohol can be controlled by the existing stereocenter. wiley-vch.de
Catalytic methods can also be highly diastereoselective. For example, a phosphonium (B103445) fluoride (B91410) precatalyst has been used for the highly diastereoselective synthesis of trans-β-lactams. organic-chemistry.org Similarly, a protocol for the diastereoselective synthesis of cyclopropanes from carbon pronucleophiles and alkenes has been developed. nih.gov
Novel Retrosynthetic Disconnections for the Cyclopropane and Amino Alcohol Units
Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available precursors. wikipedia.orgjournalspress.comyoutube.comresearchgate.net For "Cyclopropaneethanol, 2-amino-", novel retrosynthetic disconnections can lead to more efficient and innovative synthetic routes.
Instead of the traditional approach of forming the cyclopropane ring and then introducing the amino alcohol functionality (or vice versa), a novel disconnection might involve a convergent approach where two fragments, one containing the cyclopropyl group and the other the amino alcohol precursor, are coupled late in the synthesis.
Another innovative approach could involve ring-opening reactions of more complex cyclopropane derivatives. scispace.com For example, a donor-acceptor cyclopropane could be synthesized and then selectively opened to reveal the desired amino alcohol functionality.
Modern retrosynthesis is increasingly aided by computational tools that can predict and evaluate numerous synthetic pathways, including those involving novel or less common reactions. journalspress.combiorxiv.org These tools can help chemists identify non-obvious disconnections and design more efficient syntheses. synthiaonline.com
Exploration of Green Chemistry Principles in the Synthesis of Cyclopropaneethanol, 2-amino-
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inacs.orgpurkh.com The application of these principles to the synthesis of "Cyclopropaneethanol, 2-amino-" is crucial for developing sustainable and environmentally friendly manufacturing processes.
Key principles of green chemistry relevant to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mlsu.ac.inacs.org This involves favoring addition reactions over substitution or elimination reactions, which generate byproducts.
Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. mlsu.ac.inacs.org The catalytic methods discussed in the previous sections are prime examples of this principle.
Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water or bio-based solvents. mlsu.ac.in For example, a Prins cyclization has been efficiently carried out in water. organic-chemistry.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mlsu.ac.in
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, instead of depleting fossil fuels. purkh.com The chiral pool strategy, which often uses naturally derived starting materials, aligns with this principle. researchgate.net
Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste. acs.org The use of highly selective enzymes can often circumvent the need for protecting groups. acs.org
By integrating these principles, chemists can develop more sustainable and efficient syntheses of "Cyclopropaneethanol, 2-amino-".
Multicomponent Reactions for Scaffold Construction of Cyclopropaneethanol, 2-amino-
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step, thereby minimizing waste and streamlining the synthetic process. researchgate.netdiva-portal.orgmaastrichtuniversity.nlbeilstein-journals.org While a direct multicomponent synthesis of Cyclopropaneethanol, 2-amino- has not been extensively reported, methodologies developed for structurally related compounds, such as cyclopropyl-γ-amino acids and other vicinal amino alcohols, provide a strong foundation for the rational design of such a reaction.
A plausible MCR strategy for the construction of the Cyclopropaneethanol, 2-amino- scaffold could involve a three-component coupling of a cyclopropyl-containing building block, an amine source, and a C1 or C2 electrophile. For instance, a reaction analogous to the Strecker synthesis, a classic MCR for the formation of α-amino nitriles, could be envisioned. nih.gov In this hypothetical scenario, cyclopropanecarboxaldehyde (B31225) could react with an amine (or ammonia) and a cyanide source to generate an α-aminonitrile intermediate, which could then be further elaborated to the target amino alcohol.
Another promising approach is inspired by the three-component synthesis of α,β-cyclopropyl-γ-amino acids, which utilizes alkenylzirconocenes, N-diphenylphosphinoyl imines, and a subsequent cyclopropanation step. nih.gov Adapting this for Cyclopropaneethanol, 2-amino- could involve the reaction of a suitable cyclopropyl-containing nucleophile, an imine, and an oxygen-containing electrophile in a one-pot procedure.
The development of novel MCRs for the synthesis of bioactive compounds is a rapidly evolving field. maastrichtuniversity.nl The use of isocyanide-based MCRs, such as the Ugi or Passerini reactions, also presents a potential, albeit more complex, avenue for the assembly of the Cyclopropaneethanol, 2-amino- backbone. researchgate.net These reactions are renowned for their ability to generate high levels of molecular diversity from a small set of starting materials.
A key advantage of MCRs is their potential for high atom economy, a core principle of green chemistry. beilstein-journals.org By combining multiple synthetic steps into a single operation, MCRs can significantly reduce the number of purification steps and the amount of solvent and reagent waste generated compared to traditional linear syntheses.
Optimization of Reaction Conditions for Enhanced Stereocontrol and Yields
Achieving high stereoselectivity and yield is a critical aspect of any synthetic endeavor, particularly for the preparation of chiral molecules intended for biological applications. The optimization of reaction conditions is therefore a crucial step in the development of a robust synthesis of Cyclopropaneethanol, 2-amino-.
The stereoselective synthesis of related vicinal amino alcohols has been achieved through the reaction of cyclopropanols with chiral N-tert-butanesulfinyl imines. acs.org In this approach, the sulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition to one face of the imine and thereby controlling the stereochemistry of the newly formed stereocenter. The choice of solvent and base was found to be critical in maximizing the diastereoselectivity of this transformation. organic-chemistry.org
For reactions involving cyclopropanation, the choice of catalyst and ligand is paramount for controlling both diastereoselectivity and enantioselectivity. For example, in the rhodium-catalyzed cyclopropanation to form 1-aryl-2-amino-cyclopropane carboxylates, the use of chiral dirhodium catalysts has been shown to induce moderate enantioselectivity. organic-chemistry.org Further optimization of the ligand structure could lead to significant improvements in stereochemical control.
The use of computational tools and high-throughput experimentation has emerged as a powerful strategy for the rapid optimization of reaction conditions. researchgate.netmdpi.com Machine learning algorithms can be employed to model the relationship between reaction parameters (e.g., temperature, concentration, catalyst loading) and outcomes (yield, stereoselectivity), allowing for the in-silico prediction of optimal conditions and reducing the number of experiments required. mdpi.com
The following table summarizes key parameters that can be optimized to enhance stereocontrol and yield in the synthesis of cyclopropane-containing amino alcohols:
| Parameter | Influence on Reaction | Example |
| Catalyst/Ligand | Controls stereoselectivity in asymmetric transformations. | Chiral dirhodium catalysts in cyclopropanation reactions. organic-chemistry.org |
| Chiral Auxiliary | Directs the stereochemical outcome of a reaction. | N-tert-butanesulfinyl group in the synthesis of vicinal amino alcohols. acs.org |
| Solvent | Can influence reaction rates, selectivity, and solubility of reagents. | Dichloromethane was found to be an effective solvent in a rhodium-catalyzed cyclopropanation. organic-chemistry.org |
| Temperature | Affects reaction kinetics and can influence stereoselectivity. | Elevated temperatures were required for electron-donating substrates in a cyclopropanation reaction. organic-chemistry.org |
| Base | Can influence the reactivity of nucleophiles and the stereochemical course of a reaction. | Potassium hexamethyldisilazide was used to control stereoselectivity in an olefination reaction. organic-chemistry.org |
| Reactant Stoichiometry | Can impact yield and minimize side reactions. | A near 1:1 ratio of reactants was found to be effective in a cyclopropanation. organic-chemistry.org |
By systematically varying these parameters, it is possible to develop a highly efficient and stereoselective synthesis of Cyclopropaneethanol, 2-amino-. The insights gained from the synthesis of analogous structures provide a clear roadmap for future research in this area.
Chemical Reactivity and Reaction Mechanisms of Cyclopropaneethanol, 2 Amino
Reactions Involving the Amino Functionality of Cyclopropaneethanol, 2-amino-
The primary amino group in Cyclopropaneethanol, 2-amino- is a key site for nucleophilic reactions and can direct transformations at other parts of the molecule.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily reacting with various electrophiles to form a range of derivatives. Common derivatization reactions include acylation and alkylation.
Acylation: The amino group can be easily acylated using acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct.
Representative Acylation Reactions of Cyclopropaneethanol, 2-amino-
| Acylating Agent | Product | Reaction Conditions |
|---|---|---|
| Acetyl chloride | N-(2-(cyclopropyl)2-hydroxyethyl)acetamide | Pyridine, 0 °C to rt |
| Benzoyl chloride | N-(2-(cyclopropyl)2-hydroxyethyl)benzamide | Triethylamine, CH2Cl2, 0 °C to rt |
Alkylation: The nucleophilic character of the amino group also allows for alkylation reactions with alkyl halides or other alkylating agents. The degree of alkylation (mono-, di-, or tri-alkylation leading to quaternary ammonium (B1175870) salts) can be controlled by the stoichiometry of the reactants and the reaction conditions.
Representative Alkylation Reactions of Cyclopropaneethanol, 2-amino-
| Alkylating Agent | Product | Reaction Conditions |
|---|---|---|
| Methyl iodide | N-(2-(cyclopropyl)2-hydroxyethyl)-N-methylamine | K2CO3, Acetonitrile, rt |
Amine-Directed Transformations
The amino group can act as a directing group, influencing the stereochemical outcome of reactions at adjacent centers or participating in intramolecular cyclizations. For instance, the formation of a temporary cyclic intermediate involving the amine can control the stereoselectivity of additions to the cyclopropane (B1198618) ring or the hydroxyl group.
Reactions at the Hydroxyl Group of Cyclopropaneethanol, 2-amino-
The primary hydroxyl group is another key reactive site, allowing for various functionalizations through reactions typical of primary alcohols.
Alcohol-Based Functionalizations
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Acid catalysis is often employed for reactions with carboxylic acids (Fischer esterification), while reactions with more reactive acylating agents like acid chlorides or anhydrides are typically performed in the presence of a base.
Representative Esterification Reactions of Cyclopropaneethanol, 2-amino-
| Esterifying Agent | Product | Reaction Conditions |
|---|---|---|
| Acetic acid | 2-(2-aminocyclopropyl)ethyl acetate | H2SO4 (cat.), Toluene, reflux |
Etherification: The formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Representative Etherification Reactions of Cyclopropaneethanol, 2-amino-
| Reagents | Product | Reaction Conditions |
|---|---|---|
| 1. NaH, 2. CH3I | 2-(2-methoxycyclopropyl)ethan-1-amine | THF, 0 °C to rt |
Oxidation and Reduction Pathways
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final product. Milder oxidants like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will lead to the carboxylic acid.
Representative Oxidation Reactions of Cyclopropaneethanol, 2-amino-
| Oxidizing Agent | Product |
|---|---|
| Pyridinium chlorochromate (PCC) | 2-(2-aminocyclopropyl)acetaldehyde |
Reduction: As the hydroxyl group is already in a reduced state, further reduction is not a typical reaction pathway for this functionality. However, the molecule as a whole could be subjected to conditions that might reduce other functionalities if they were present.
Ring-Opening and Rearrangement Reactions of the Cyclopropane Moiety
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or metal-catalyzed pathways. These reactions can lead to the formation of linear or rearranged products.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile.
Lewis Acid-Mediated Rearrangements: Lewis acids can coordinate to the heteroatoms (nitrogen or oxygen) and facilitate the rearrangement of the cyclopropane ring. This can lead to the formation of larger ring systems or acyclic products with altered connectivity.
Radical-Mediated Ring Opening: The cyclopropane ring can also be opened via radical intermediates, often initiated by radical initiators or photochemically. These reactions can be used to form carbon-carbon or carbon-heteroatom bonds at a distance from the initial radical site.
Representative Ring-Opening Reactions of Cyclopropaneethanol, 2-amino- Derivatives
| Reaction Type | Reagents | Major Product(s) |
|---|---|---|
| Acid-Catalyzed | HCl (aq) | 4-amino-5-chloropentan-1-ol |
| Lewis Acid-Mediated | BF3·OEt2 | Rearranged products (e.g., cyclopentanol (B49286) derivatives) |
It is important to note that the reactivity of Cyclopropaneethanol, 2-amino- can be complex, and the different functional groups can influence each other's reactivity. For instance, the amino group can be protonated under acidic conditions, which would deactivate it as a nucleophile and could alter the course of reactions at the hydroxyl group or the cyclopropane ring. Careful selection of reaction conditions and protecting group strategies are therefore crucial for achieving selective transformations on this multifunctional molecule.
Electrophilic Activation and Ring Cleavage
The cyclopropane ring in Cyclopropaneethanol, 2-amino- can be activated by electrophiles, leading to ring cleavage. This process is often facilitated by the participation of the lone pair of electrons on the nitrogen atom or the oxygen atom.
Under acidic conditions, protonation of the amino group can occur. However, direct protonation of the cyclopropane ring to yield a carbocation intermediate is also a known pathway for alkylcyclopropanes, though it can lead to decomposition. nih.gov A more controlled ring opening can be achieved with other electrophiles. For instance, in related systems, Lewis acids can coordinate to the nitrogen or oxygen, increasing the electrophilicity of the cyclopropane ring and making it more susceptible to nucleophilic attack, which results in ring opening. snnu.edu.cn
The regioselectivity of the ring opening is influenced by the substitution pattern. For monosubstituted cyclopropanes, the reaction can proceed through a carbocation intermediate when an aryl group is present, or via a homo-conjugate addition pathway for carbonyl-substituted cyclopropanes. nih.gov In the case of Cyclopropaneethanol, 2-amino-, the presence of the aminoethanol substituent would likely influence the stability of any potential carbocationic intermediates, thereby directing the regiochemical outcome of the ring cleavage.
Acid-catalyzed ring-opening reactions have been observed in related cyclopropanated heterocyclic systems, where different acid catalysts can promote the cleavage of specific bonds within the molecule. For example, pyridinium toluenesulfonate (B8598656) has been used to effect ring opening in the presence of alcohol nucleophiles. nih.gov While in some cases the cyclopropane ring itself may remain intact, these studies highlight the potential for selective bond cleavage under acidic conditions. nih.govresearchgate.net
Table 1: Representative Acid-Catalyzed Ring-Opening Reactions of Cyclopropane Derivatives
| Cyclopropane Substrate | Reagent | Product(s) | Observations | Reference |
| Cyclopropylbenzene | TfOH in HFIP | Decomposition products | Direct protonation leads to an intermediate carbocation. | nih.gov |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Pyridinium toluenesulfonate, Methanol | Ring-opened product via C-O bond cleavage | Confirmed an SN2-like mechanism. | nih.gov |
| Donor-Acceptor Cyclopropanes | Lewis Acids (e.g., SnCl4, TiCl4) | Ring-opened products | Activation through coordination to the acceptor group. | snnu.edu.cn |
Radical-Mediated Cyclopropane Transformations
The amino group in Cyclopropaneethanol, 2-amino- can serve as a handle for initiating radical-mediated transformations. Oxidation of the nitrogen atom to an aminium radical cation is a key step that can lead to the fragmentation of the cyclopropane ring. nih.govnih.gov This process is often initiated by a single electron transfer (SET) oxidant or through photoredox catalysis. nih.govbeilstein-journals.org
Once the aminium radical cation is formed, the strained C-C bonds of the cyclopropane ring are prone to cleavage. This ring opening generates a distonic radical cation, where the radical and the cation are separated. nih.govnih.gov This intermediate is highly reactive and can undergo various subsequent reactions.
For example, in the presence of oxygen, the carbon-centered radical can be trapped to form oxygenated products. Studies on N-cyclopropyl-N-methylaniline have shown that its oxidation by horseradish peroxidase leads to the formation of β-hydroxypropionic acid, indicating the capture of the ring-opened radical intermediate by oxygen. nih.gov In the absence of external trapping agents, the radical intermediate can undergo intramolecular cyclization. nih.gov
Furthermore, the distonic radical cation can participate in cycloaddition reactions. For instance, visible-light-driven photoredox catalysis can facilitate [3+2] photocycloadditions of N-aryl cyclopropylamines with various olefins to produce enantioenriched cyclopentylamines. rsc.org This transformation proceeds through the formation of the aminium radical, ring opening to a β-carbon radical iminium ion, which is then intercepted by the olefin. nih.gov
Table 2: Examples of Radical-Mediated Reactions of N-Cyclopropylamines
| Substrate | Conditions | Key Intermediate | Product Type | Reference |
| N-cyclopropyl-N-methylaniline | Horseradish peroxidase, H2O2 | Aminium radical cation, distonic radical cation | N-dealkylation and ring fragmentation products | nih.gov |
| N-aryl cyclopropylamines | Visible light, photoredox catalyst, olefin | Aminium radical cation, β-carbon radical iminium ion | [3+2] Cycloaddition products (cyclopentylamines) | nih.govrsc.org |
| N-aryl cyclopropylamines | FeCl2·4H2O, alkene | Iron(II)-mediated hydrogen radical dissociation | [3+2] Cyclization products (cyclopentylamines) | acs.org |
Transition Metal-Catalyzed Processes Involving the Cyclopropane Ring
Transition metals can catalyze a variety of transformations involving the cyclopropane ring of Cyclopropaneethanol, 2-amino-. These reactions often proceed through the coordination of the metal to the amino group or the double bond equivalent character of the cyclopropane ring, followed by oxidative addition or other activation steps.
For instance, rhodium(I) has been shown to catalyze the asymmetric ring opening of vinyl cyclopropanes with aryl boronic acids. nih.gov While Cyclopropaneethanol, 2-amino- lacks a vinyl group, the principle of metal-catalyzed activation and ring opening is relevant. The amino group could potentially direct a metal catalyst to a specific C-C bond of the cyclopropane for activation.
Iron(II) salts have been used to catalyze the [3+2] cyclization of N-aryl cyclopropylamines with alkenes, proceeding through a proposed iron(II)-mediated hydrogen radical dissociation pathway. acs.org This highlights that even simple and abundant metals can effect complex transformations of aminocyclopropane derivatives.
Palladium-catalyzed reactions are also prevalent in cyclopropane chemistry. While many examples involve donor-acceptor cyclopropanes, the fundamental steps of the catalytic cycle, such as oxidative addition of the metal into a C-C or C-X bond of the cyclopropane, are broadly applicable. The presence of the amino and hydroxyl groups in Cyclopropaneethanol, 2-amino- could influence the catalyst's coordination and the subsequent reaction pathway.
Table 3: Selected Transition Metal-Catalyzed Reactions of Cyclopropane Derivatives
| Catalyst System | Substrate Type | Reaction Type | Product | Reference |
| Rh(I) / Chiral bisphosphine | Vinyl cyclopropanes | Asymmetric ring opening | Chiral branched products | nih.gov |
| FeCl2·4H2O | N-aryl cyclopropylamines | [3+2] Cyclization | Polyfunctionalized cyclopentylamines | acs.org |
| Cu(I) / Chiral ligand | Donor-acceptor cyclopropanes | Asymmetric dearomatization | Enantioenriched dearomatized purines | rsc.org |
| La(OTf)3 | Cyclopropene (B1174273) derivatives | Synthesis of bicyclic aminocyclopropanes | Bicyclic aminocyclopropanes | researchgate.net |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions of Cyclopropaneethanol, 2-amino- is crucial for controlling the outcomes and designing new synthetic applications. Mechanistic studies on analogous systems provide valuable insights into the likely pathways.
Kinetic Studies and Rate Determining Steps
Kinetic studies on the ring opening of cyclopropane derivatives can reveal the rate-determining step of the reaction. For example, in the context of enzymatic reactions, kinetic studies of 1-aminocyclopropane-1-carboxylate deaminase (ACCD) have been used to elucidate its catalytic mechanism. nih.gov While this is an enzymatic system, the principles of studying reaction rates to understand mechanism are general.
For non-enzymatic reactions, such as the acid-catalyzed ring opening, the rate of the reaction would likely depend on the concentration of both the cyclopropane substrate and the acid catalyst. The rate-determining step could be the initial protonation of the cyclopropane or the subsequent nucleophilic attack.
Kinetic studies on the reversible, pH-dependent ring opening and closing of related cyclic structures, such as the lactone ring in topotecan, have been conducted to model the system and determine rate constants for the different processes. nih.gov Similar studies on Cyclopropaneethanol, 2-amino- under various pH conditions could provide quantitative data on the stability of the cyclopropane ring and the kinetics of its cleavage.
Identification of Reactive Intermediates
The identification of reactive intermediates is key to confirming a proposed reaction mechanism. In the context of Cyclopropaneethanol, 2-amino- transformations, several types of intermediates are plausible.
In electrophilic ring-opening reactions, carbocationic intermediates are often proposed. nih.gov Their existence can be inferred from the stereochemical outcome of the reaction and by trapping experiments with various nucleophiles.
For radical-mediated transformations, the key intermediates are the aminium radical cation and the subsequent distonic radical cation. nih.govnih.gov Direct observation of these species can be challenging due to their high reactivity and short lifetimes. However, their presence can be supported by techniques such as electron paramagnetic resonance (EPR) spectroscopy or by analyzing the products formed from their characteristic reactions, such as cyclization or trapping by radical scavengers like TEMPO. The formation of specific products, such as β-hydroxypropionic acid from the oxidation of N-cyclopropyl-N-methylaniline in the presence of oxygen, provides strong evidence for a ring-opened radical intermediate. nih.gov
In transition metal-catalyzed reactions, organometallic intermediates, where the cyclopropane or its ring-opened form is bound to the metal center, are crucial. nih.gov These can sometimes be observed using spectroscopic methods like NMR if they are sufficiently stable. More often, their involvement is deduced from the reaction products and by performing stoichiometric reactions with proposed catalytic intermediates.
Table 4: Common Reactive Intermediates in Cyclopropane Transformations
| Reaction Type | Proposed Intermediate | Method of Identification/Inference | Reference |
| Electrophilic Ring Opening | Carbocation | Product analysis, stereochemical studies, trapping experiments | nih.gov |
| Radical-Mediated Transformation | Aminium radical cation, distonic radical cation | EPR spectroscopy, product analysis (trapping, cyclization) | nih.govnih.gov |
| Transition Metal-Catalyzed Reaction | Organometallic complex (e.g., metallacycle) | Spectroscopic observation (NMR), stoichiometric reactions, product analysis | nih.gov |
Theoretical and Computational Studies of Cyclopropaneethanol, 2 Amino
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
A hypothetical DFT study on Cyclopropaneethanol, 2-amino- would likely reveal the electron-withdrawing effect of the amino and hydroxyl groups, influencing the charge distribution across the cyclopropane (B1198618) ring. The nitrogen and oxygen atoms would exhibit negative partial charges, while the adjacent carbon atoms and the hydrogen atoms of the amino and hydroxyl groups would show positive partial charges.
Table 1: Hypothetical Ground State Properties of Cyclopropaneethanol, 2-amino- calculated using DFT
| Property | Value |
|---|---|
| Optimized Energy (Hartree) | -345.123456 |
| Dipole Moment (Debye) | 2.5 |
| C1-C2 Bond Length (Å) | 1.510 |
| C2-C3 Bond Length (Å) | 1.512 |
| C1-C3 Bond Length (Å) | 1.509 |
| C2-C(ethanol) Bond Length (Å) | 1.530 |
| C(ethanol)-O Bond Length (Å) | 1.430 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of Cyclopropaneethanol, 2-amino-
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.5 |
| LUMO | 2.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscapes
The flexibility of the ethanol (B145695) and amino side chains in Cyclopropaneethanol, 2-amino- allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.
A potential energy surface (PES) scan for the rotation around the C2-C(ethanol) and C2-N bonds would reveal the most stable arrangements. The stability of different conformers is governed by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups. The global minimum on the potential energy landscape would correspond to the most populated conformation at equilibrium.
Molecular Dynamics Simulations of Cyclopropaneethanol, 2-amino-
Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the dynamic behavior of Cyclopropaneethanol, 2-amino- in different environments, such as in a solvent. These simulations can reveal information about conformational changes, solvent effects, and the formation of intermolecular hydrogen bonds. An MD simulation of Cyclopropaneethanol, 2-amino- in water, for example, would show how water molecules interact with the polar amino and hydroxyl groups, forming a solvation shell around the molecule.
Computational Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of Cyclopropaneethanol, 2-amino- in chemical reactions. Fukui functions, derived from DFT, can be used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For Cyclopropaneethanol, 2-amino-, the nitrogen atom would likely have the highest Fukui function for electrophilic attack, while the acidic proton of the hydroxyl group would be the preferred site for nucleophilic attack by a strong base.
Furthermore, computational models can predict the stereoselectivity of reactions involving the chiral centers of Cyclopropaneethanol, 2-amino-. By calculating the energies of the different possible transition states leading to various stereoisomeric products, the most likely outcome of a reaction can be predicted.
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For a potential reaction of Cyclopropaneethanol, 2-amino-, such as an N-acylation reaction, computational methods could be used to model the approach of the acylating agent, the formation of the tetrahedral intermediate, and the final product. The geometry and energy of the transition state for this reaction could be calculated, providing valuable insights into the reaction mechanism.
Advanced Spectroscopic and Analytical Investigations for Mechanistic and Structural Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Cyclopropaneethanol, 2-amino-", offering detailed information about its atomic connectivity and spatial arrangement. libretexts.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the molecular framework. wikipedia.orgemerypharma.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the intricate network of covalent bonds. wikipedia.orghuji.ac.il
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For "Cyclopropaneethanol, 2-amino-", COSY spectra would reveal correlations between the protons on the cyclopropane (B1198618) ring, as well as the coupling between the methine proton adjacent to the amino group and the methylene (B1212753) protons of the ethanol (B145695) side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org This is crucial for assigning the ¹³C signals of the cyclopropane ring and the ethanol moiety by linking them to their corresponding, more easily assigned, proton signals.
The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the fundamental structure of "Cyclopropaneethanol, 2-amino-".
Table 1: Expected 2D NMR Correlations for Cyclopropaneethanol, 2-amino-
| Technique | Correlated Nuclei | Expected Key Information |
|---|---|---|
| COSY | ¹H – ¹H | Reveals proton-proton coupling networks within the cyclopropane ring and the ethanol side chain. |
| HSQC | ¹H – ¹³C (1-bond) | Directly links each proton to its attached carbon atom for unambiguous carbon assignment. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Confirms the connectivity between the cyclopropane ring and the ethanol substituent. |
To determine the enantiomeric excess (ee) of a sample of "Cyclopropaneethanol, 2-amino-", chiral derivatizing agents (CDAs) are employed in conjunction with NMR spectroscopy. nih.gov A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. frontiersin.org These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra. semmelweis.huunipi.it
For "Cyclopropaneethanol, 2-amino-", a common CDA would be Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. This agent can react with the primary amine or the primary alcohol to form diastereomeric amides or esters, respectively. In the ¹H or ¹⁹F NMR spectrum of the resulting mixture, separate signals will be observed for each diastereomer. The relative integration of these distinct signals allows for a precise quantification of the enantiomeric excess of the original sample. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov IR and Raman spectroscopy are complementary; a molecular vibration that is strong in IR may be weak in Raman, and vice versa. nih.gov
For "Cyclopropaneethanol, 2-amino-", the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The C-H stretching of the cyclopropyl (B3062369) and ethyl groups would appear around 2850-3100 cm⁻¹. The Raman spectrum would also be sensitive to the vibrations of the carbon skeleton. researchgate.net Analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra can provide more detailed structural information.
Table 2: Characteristic Vibrational Frequencies for Cyclopropaneethanol, 2-amino-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Cyclopropane) | Stretching | ~3100 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| N-H (Amine) | Scissoring | 1590 - 1650 |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "Cyclopropaneethanol, 2-amino-" and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org Upon ionization, the molecular ion is formed and then undergoes characteristic fragmentation.
For "Cyclopropaneethanol, 2-amino-", which contains both an amine and an alcohol, key fragmentation pathways would include:
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.orgyoutube.com Cleavage of the C-C bond adjacent to the nitrogen atom is expected, leading to a stable, nitrogen-containing cation. libretexts.org Similarly, alpha-cleavage next to the oxygen atom can occur. youtube.com
Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak corresponding to the molecular ion minus 18 (the mass of H₂O). youtube.com
Ring Opening: The strained cyclopropane ring can also undergo cleavage, leading to a series of characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Fragments for Cyclopropaneethanol, 2-amino-
| Fragmentation Process | Lost Fragment | Key Fragment Ion (m/z) |
|---|---|---|
| Alpha-Cleavage (Amine) | CH₂CH₂OH | [C₃H₅NH₂]⁺ |
| Alpha-Cleavage (Alcohol) | CH₂OH | [C₄H₇NH₂]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govnih.gov To perform this analysis, a high-quality single crystal of "Cyclopropaneethanol, 2-amino-" or a suitable crystalline derivative (e.g., a salt formed with a chiral acid or a halide) is required. researchgate.net
The diffraction of X-rays by the crystal provides an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com This analysis yields highly accurate data on bond lengths, bond angles, and torsional angles. For a chiral molecule like "Cyclopropaneethanol, 2-amino-", if a heavy atom is present, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration (R or S) of its stereocenters.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. nih.gov Since the enantiomers of "Cyclopropaneethanol, 2-amino-" are chiral, they will interact differently with left- and right-circularly polarized light.
A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. nih.gov While "Cyclopropaneethanol, 2-amino-" lacks strong chromophores, the amine and hydroxyl groups can give rise to weak electronic transitions in the far-UV region. The resulting CD signals, known as Cotton effects, can be used to characterize the sample's chiroptical properties. Furthermore, CD spectroscopy is a sensitive method for determining the enantiomeric purity of a sample and can be used to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations or with the spectra of structurally related compounds of known stereochemistry. rsc.org
Advanced Chromatographic Techniques for Separation and Purity Assessment
The rigorous analysis of "Cyclopropaneethanol, 2-amino-" and its derivatives, particularly for mechanistic and structural studies, necessitates the use of advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for ensuring enantiomeric purity, quantifying reactants and products, and elucidating reaction mechanisms.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Separation
The enantiomers of chiral drugs can exhibit significantly different pharmacological activities. nih.gov Therefore, the enantioselective separation of "Cyclopropaneethanol, 2-amino-" is critical for its development as a therapeutic agent. Chiral HPLC, particularly utilizing chiral stationary phases (CSPs), is a primary method for resolving enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amines and amino alcohols. yakhak.org
For the enantioselective analysis of "Cyclopropaneethanol, 2-amino-", a normal-phase HPLC method employing a cellulose-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate), can be effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov
Illustrative Chiral HPLC Method Parameters:
| Parameter | Value |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25°C |
This is an interactive data table. You can sort and filter the data.
Under these conditions, baseline separation of the enantiomers of a derivatized form of "Cyclopropaneethanol, 2-amino-", such as its N-benzoyl derivative, can be achieved. The derivatization is often necessary to introduce a chromophore for UV detection and to enhance the chiral recognition by the CSP.
Hypothetical Chromatographic Data for N-benzoyl-Cyclopropaneethanol, 2-amino- :
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (1R,2S)-enantiomer | 8.5 | 2.1 |
| (1S,2R)-enantiomer | 10.2 | - |
This is an interactive data table. You can sort and filter the data.
The resolution value (Rs) greater than 1.5 indicates a complete separation of the two enantiomers, which is essential for accurate quantification and purity assessment. The mobile phase composition, particularly the nature and concentration of the alcohol modifier and the basic additive, plays a crucial role in optimizing the separation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Studies
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both qualitative and quantitative information. nih.gov For "Cyclopropaneethanol, 2-amino-", which is a relatively polar molecule, derivatization is typically required to increase its volatility and thermal stability for GC analysis. A common derivatization strategy for amines and alcohols is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form the corresponding trimethylsilyl (B98337) (TMS) derivatives.
Mechanistic studies often involve tracking the formation of products and byproducts over time or under different reaction conditions. GC-MS allows for the separation and identification of these various components in a complex reaction mixture. The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules.
Typical GC-MS Parameters for Derivatized "Cyclopropaneethanol, 2-amino-":
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
This is an interactive data table. You can sort and filter the data.
The analysis of a reaction mixture for the synthesis of "Cyclopropaneethanol, 2-amino-" by GC-MS could reveal the presence of the desired product, unreacted starting materials, and potential side products. The mass spectrum of the di-TMS derivative of "Cyclopropaneethanol, 2-amino-" would exhibit characteristic fragments.
Expected Mass Spectral Fragments for di-TMS-"Cyclopropaneethanol, 2-amino-":
| m/z | Fragment Ion |
| M+ | [C11H25NOSi2]+• (Molecular Ion) |
| M-15 | [M-CH3]+ |
| 73 | [Si(CH3)3]+ |
This is an interactive data table. You can sort and filter the data.
By monitoring the abundance of these characteristic ions, the formation of "Cyclopropaneethanol, 2-amino-" can be quantified. Furthermore, the identification of unexpected peaks in the chromatogram can provide insights into alternative reaction pathways or degradation products, which is crucial for optimizing the synthetic route and understanding the reaction mechanism.
Role of Cyclopropaneethanol, 2 Amino As a Synthetic Building Block
Precursor for Non-Canonical Amino Acids and Their Derivatives
The structure of Cyclopropaneethanol, 2-amino- makes it an ideal precursor for the synthesis of non-canonical amino acids (ncAAs), specifically cyclopropane-containing β-amino acids. These ncAAs are of significant interest as they can be incorporated into peptides to fine-tune their properties. nih.gov The synthetic pathway typically involves the selective oxidation of the primary alcohol functionality in Cyclopropaneethanol, 2-amino- to a carboxylic acid, yielding a 2-aminocyclopropylacetic acid derivative.
Various synthetic strategies have been developed to access cyclopropyl (B3062369) amino acids, highlighting the chemical transformations applicable to precursors like Cyclopropaneethanol, 2-amino-. These methods often focus on achieving high stereocontrol, which is crucial for the biological application of the resulting amino acids. nih.gov For instance, asymmetric cyclopropanation and Michael-initiated ring closure (MIRC) reactions are powerful methods for constructing the core cyclopropane (B1198618) ring with high enantiomeric excess. researchgate.net The presence of both an amine and an alcohol offers dual functional handles for subsequent modifications, such as protection and activation, necessary for peptide synthesis.
| Reaction Type | Key Reagents/Catalyst | Product Type | Reported Efficiency |
|---|---|---|---|
| Asymmetric Cyclopropanation | (Salen)Ru(II) Catalyst | trans-Cyclopropyl β-amino acid derivatives | Excellent enantioselectivities. nih.gov |
| Olefination / Aza-Michael Addition | Stabilized Phosphorus Ylides, Chiral Amine | trans-β-Cyclopropyl-modified β-alanines (β-CMAs) | High overall efficiency and complete diastereocontrol. nih.gov |
| Hofmann Rearrangement | Intramolecular Isocyanate Trapping | Bicyclic Carbamates (precursors) | Good yields (average 86% per step in a one-pot procedure). acs.org |
| Carbene Addition / Reduction | Rh(II) catalyst, Zinc/HCl | Substituted cyclopropane α-amino esters | Modest to high yields (54-99%) for the reduction step. researchgate.net |
Ligand Scaffold in Asymmetric Catalysis
The 1,2-amino alcohol motif present in Cyclopropaneethanol, 2-amino- is a well-established pharmacophore and a privileged structure for creating chiral ligands in asymmetric catalysis. mdpi.com The nitrogen and oxygen atoms can chelate to a metal center, forming a stable five-membered ring that creates a defined chiral environment around the catalytic site. This coordination directs the approach of a substrate, enabling highly enantioselective transformations.
The rigid cyclopropane ring adjacent to the chelating core enhances the steric hindrance and conformational stability of the ligand-metal complex, which can lead to improved levels of asymmetric induction compared to more flexible acyclic analogues. mdpi.com Chiral β-amino alcohol ligands have proven effective in a variety of metal-catalyzed reactions, including transfer hydrogenations, dialkylzinc additions, and C-H activation processes. mdpi.comnih.govacs.org By anchoring a molecule like Cyclopropaneethanol, 2-amino- to a solid support, reusable catalysts can also be developed. nih.gov
| Ligand Type | Metal/Complex | Reaction Type | Achieved Enantiomeric Excess (e.e.) |
|---|---|---|---|
| (1S,2R)-1-amino-2-indanol | [RuCl₂(p-cymene)]₂ | Asymmetric Transfer Hydrogenation of N-phosphinyl ketimines | Up to 82% e.e. mdpi.com |
| Polymer-supported (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy ethers | Diethylzinc | Addition of Diethylzinc to Aldehydes | Mean of 92% e.e. for 14 examples. nih.gov |
| Acylated NOBIN (NOBINAc) | Palladium | C-H Activation / (5+2) Annulation | Up to 95% e.e. acs.org |
Intermediate in the Synthesis of Complex Organic Molecules
The cyclopropyl group is a recurring structural motif in a variety of biologically active natural products and pharmaceutical agents. acs.orgresearchgate.net Its unique electronic properties and inherent ring strain make it not just a passive scaffold but also a reactive intermediate for subsequent chemical transformations. researchgate.netresearchgate.net Cyclopropaneethanol, 2-amino- serves as a valuable intermediate, providing access to more complex structures through functional group manipulation.
A prominent example of the utility of this type of building block is in the synthesis of Nirmatrelvir, the active component in the antiviral medication Paxlovid. The synthesis involves a rigid bicyclic non-canonical amino acid that incorporates a fused cyclopropyl ring to mimic a leucine (B10760876) residue and reduce the number of rotatable bonds, a key modification for oral bioavailability. wikipedia.org This demonstrates the strategic importance of cyclopropane-containing amino-functionalized intermediates in constructing highly optimized and complex drug molecules. The Simmons-Smith cyclopropanation is a classic and reliable method for installing the cyclopropane motif, which is often a key step in the synthesis of such complex targets. researchgate.net
Utilization in Peptide Chemistry and Peptidomimetic Design
One of the most significant applications of building blocks derived from Cyclopropaneethanol, 2-amino- is in peptide chemistry. jst.go.jp When cyclopropyl amino acids are incorporated into a peptide sequence, the rigid three-membered ring imposes significant conformational constraints on the peptide backbone. nih.govnih.gov This rigidity drastically limits the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles, forcing the peptide into a more defined secondary structure. nih.govnih.gov
This conformational restriction is a powerful tool in peptidomimetic design for several reasons. nih.gov First, it can pre-organize the peptide into the bioactive conformation required for binding to a biological target, which can enhance potency and selectivity. acs.orgnih.gov Second, the unnatural, constrained structure often imparts resistance to enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide therapeutic. acs.orgjst.go.jp Depending on the stereochemistry and point of attachment, these cyclopropyl units can be used to induce specific secondary structures, such as β-turns and β-sheets. nih.gov
| Constraining Unit | Peptide Context | Observed Structural Effect | Method of Analysis |
|---|---|---|---|
| cis-2-amino-cyclopropane carboxylic acid | Dipeptides | Induces β-turn or β-sheet-like structures. nih.gov | NMR, X-ray Crystallography |
| Cyclopropane-containing γ-amino acid (γCp) | Initiator residue in peptide libraries | Preferentially affords large peptide macrocycles. nih.gov | Library Screening |
| General Cyclopropyl Amino Acids | General Peptidomimetics | Restricts backbone flexibility, fixes side-chain orientation. nih.govnih.gov | Theoretical Calculations, NMR |
Development of Specialized Reagents from Cyclopropaneethanol, 2-amino-
The dual functionality of Cyclopropaneethanol, 2-amino- allows for its transformation into a variety of specialized reagents. The primary amine can be readily modified to install other functional groups or to serve as a point of attachment to a larger molecular scaffold. For example, the amine can be used to form amides, carbamates, or serve as a nucleophile in ring-opening reactions.
Furthermore, the molecule can be a precursor for chiral auxiliaries, which are used to control stereochemistry in asymmetric syntheses. ddugu.ac.in The alcohol function can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, or it can be oxidized to an aldehyde or carboxylic acid for use in reactions such as Wittig or aldol (B89426) condensations. acs.org The strained cyclopropane ring itself can undergo specific ring-opening reactions under catalytic conditions, providing access to linear chains with defined stereochemistry. This latent reactivity makes derivatives of Cyclopropaneethanol, 2-amino- useful as versatile synthons for constructing diverse molecular architectures. For example, related cyclopropene (B1174273) derivatives have been used as minimal bioorthogonal handles for rapid bioconjugation reactions. nih.gov
Synthesis and Exploration of Cyclopropaneethanol, 2 Amino Analogues and Derivatives
Systematic Structural Modifications of the Cyclopropane (B1198618) Ring
The synthesis of "Cyclopropaneethanol, 2-amino-" and its analogues often begins with the construction of the core cyclopropane ring, which can be subsequently modified. A common strategy involves the diastereoselective or enantioselective cyclopropanation of alkenes. For instance, rhodium-catalyzed decomposition of diazoacetates in the presence of an appropriate alkene is a powerful method for forming the cyclopropane ring with high stereocontrol. organic-chemistry.org
Systematic modifications to the cyclopropane ring of "Cyclopropaneethanol, 2-amino-" can be envisioned through several synthetic approaches:
Substitution at C1 and C2: The introduction of substituents on the cyclopropane ring can significantly influence the molecule's properties. This can be achieved by using substituted alkenes in the cyclopropanation reaction. For example, using a substituted vinyl derivative in a rhodium-catalyzed reaction with an aryldiazoacetate can lead to substituted 1-aryl-2-aminocyclopropane carboxylates, which can then be further elaborated to the desired ethanol (B145695) derivative. organic-chemistry.org The choice of catalyst, particularly chiral dirhodium catalysts, can afford moderate to high enantioselectivity in these reactions. organic-chemistry.org
Gem-dihalocyclopropanation: Another versatile method for modifying the cyclopropane ring is through the addition of dihalocarbenes to an allylic alcohol precursor, followed by reduction and subsequent functional group manipulations to introduce the amino group. This approach allows for the introduction of various substituents at the C3 position of the cyclopropane ring.
Introduction of Alkyl or Aryl Groups: The incorporation of alkyl or aryl groups onto the cyclopropane ring can be achieved through various synthetic routes, including the use of organometallic reagents in conjugate addition reactions to cyclopropylidene derivatives. These modifications can impact the steric and electronic properties of the final molecule.
A hypothetical scheme for generating analogues with a modified cyclopropane ring is presented below:
| Precursor | Reagent | Modification | Resulting Analogue |
| Substituted Allylic Alcohol | Dihalocarbene | Gem-dihalocyclopropanation | Dihalo-substituted cyclopropaneethanol precursor |
| N-vinylphthalimide | Aryldiazoacetate/Rh₂(OAc)₄ | Cyclopropanation | Aryl-substituted aminocyclopropane precursor organic-chemistry.org |
| Allylic amine | Simmons-Smith Reagent | Cyclopropanation | Substituted aminocyclopropanemethanol |
Variations in the Amino and Hydroxyl Functionalities
The amino and hydroxyl groups of "Cyclopropaneethanol, 2-amino-" are key handles for derivatization, allowing for the exploration of a wide chemical space.
Modifications of the Amino Group:
The primary amine can be readily converted into a variety of other functional groups:
N-Alkylation and N-Arylation: The amino group can be mono- or di-alkylated using alkyl halides or reductively aminated with aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.
Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. These modifications can alter the hydrogen bonding capacity and electronic properties of the nitrogen atom.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates can generate ureas and carbamates, respectively, which are common functional groups in biologically active molecules.
Modifications of the Hydroxyl Group:
The primary hydroxyl group offers numerous possibilities for functionalization:
Etherification: Williamson ether synthesis with alkyl halides or Mitsunobu reaction with alcohols can be used to introduce a variety of ether linkages.
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of esters, which can modulate the polarity and reactivity of the molecule.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization, such as imine formation or amide coupling.
Halogenation: Conversion of the hydroxyl group to a halide allows for subsequent nucleophilic substitution reactions.
A table summarizing potential variations is provided below:
| Functional Group | Reagent/Reaction | Resulting Functional Group |
| Amino | Alkyl halide | Secondary/Tertiary Amine |
| Amino | Acid chloride | Amide |
| Amino | Sulfonyl chloride | Sulfonamide |
| Hydroxyl | Alkyl halide (Williamson) | Ether |
| Hydroxyl | Carboxylic acid (Fischer) | Ester |
| Hydroxyl | PCC/PDC | Aldehyde |
Stereoisomers and Diastereomers of Cyclopropaneethanol, 2-amino-
"Cyclopropaneethanol, 2-amino-" possesses multiple stereocenters, leading to the possibility of several stereoisomers and diastereomers. The stereochemistry of the cyclopropane ring (cis/trans) and the chiral centers at C1, C2, and the carbon bearing the hydroxyl group contribute to this complexity.
The number of possible stereoisomers can be predicted using the 2^n rule, where 'n' is the number of stereogenic centers. masterorganicchemistry.com For a 1,2-disubstituted cyclopropane, there are two diastereomers: cis and trans. Each of these can exist as a pair of enantiomers if the molecule is chiral.
Stereoselective Synthesis:
Controlling the stereochemical outcome of the synthesis is crucial for isolating and studying individual stereoisomers. Several strategies can be employed:
Chiral Catalysis: As mentioned earlier, the use of chiral rhodium catalysts in cyclopropanation reactions can induce high levels of diastereo- and enantioselectivity. organic-chemistry.org
Substrate Control: The existing stereochemistry in a chiral starting material can direct the stereochemical outcome of subsequent reactions. For example, the cyclopropanation of a chiral allylic alcohol can proceed with high diastereoselectivity.
Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can control the stereochemistry of the cyclopropane ring formation. The auxiliary can then be removed in a later step.
Resolution: Racemic mixtures of stereoisomers can be separated using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The relative configuration of the substituents on the cyclopropane ring (cis or trans) and the absolute configuration (R or S) at each stereocenter define the specific stereoisomer. For example, (1R, 2S)-2-amino-1-cyclopropaneethanol and (1S, 2R)-2-amino-1-cyclopropaneethanol are enantiomers, while (1R, 2R)-2-amino-1-cyclopropaneethanol would be a diastereomer of the (1R, 2S) isomer.
Comparative Studies of Reactivity and Synthetic Accessibility of Analogues
The reactivity and synthetic accessibility of "Cyclopropaneethanol, 2-amino-" analogues are influenced by the nature of the substituents on the cyclopropane ring and the modifications to the amino and hydroxyl groups.
Reactivity:
Cyclopropane Ring Strain: The inherent ring strain of the cyclopropane moiety can influence the reactivity of adjacent functional groups. For example, the C-C bonds of the cyclopropane ring can exhibit some π-character and can be susceptible to ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts.
Electronic Effects of Substituents: Electron-withdrawing groups on the cyclopropane ring can increase the acidity of the N-H and O-H protons and can also affect the nucleophilicity of the amino and hydroxyl groups. Conversely, electron-donating groups can enhance their nucleophilicity.
Steric Hindrance: Bulky substituents on the cyclopropane ring or on the amino and hydroxyl groups can sterically hinder the approach of reagents, thereby reducing the reaction rates.
Synthetic Accessibility:
The ease of synthesis of different analogues depends on the availability of starting materials and the efficiency of the synthetic routes.
Analogues with simple alkyl or aryl substituents on the cyclopropane ring are generally more accessible due to the wide availability of the corresponding substituted alkenes for cyclopropanation reactions.
Derivatization of the amino and hydroxyl groups is often straightforward, as a wide range of standard organic transformations can be applied.
A comparative table of hypothetical reactivity is shown below:
| Analogue | Expected Reactivity of Amino Group | Expected Reactivity of Hydroxyl Group | Synthetic Accessibility |
| Unsubstituted | High | High | Moderate |
| Electron-withdrawing group on ring | Lower | Lower | Potentially more complex |
| Electron-donating group on ring | Higher | Higher | Dependent on precursor availability |
| Sterically hindered | Lower | Lower | Challenging |
Development of Libraries for Structure-Property Relationship Studies (excluding biological activity)
The development of combinatorial libraries of "Cyclopropaneethanol, 2-amino-" analogues is a powerful approach for systematically exploring structure-property relationships. nih.gov By creating a large collection of structurally related compounds, it is possible to identify key structural features that influence physical and chemical properties such as solubility, melting point, and chromatographic behavior.
Library Design and Synthesis:
A common strategy for library synthesis is to use a common scaffold, in this case, the "Cyclopropaneethanol, 2-amino-" core, and to introduce diversity by reacting it with a variety of building blocks. This can be achieved using solid-phase or solution-phase combinatorial synthesis techniques.
Solid-Phase Synthesis: The "Cyclopropaneethanol, 2-amino-" scaffold can be attached to a solid support, for example, through the hydroxyl group. The amino group can then be reacted with a library of carboxylic acids to generate a library of amides. Cleavage from the resin would then yield the final products.
Solution-Phase Synthesis: Parallel synthesis in multi-well plates can be used to generate a library of analogues. This approach is often faster for smaller libraries and allows for easier reaction monitoring.
Structure-Property Relationship Studies:
Once a library of analogues has been synthesized, their properties can be systematically evaluated. For example:
Chromatographic Behavior: The retention times of the analogues on different chromatographic columns (e.g., reverse-phase HPLC) can be measured to assess their relative polarity.
Solubility: The solubility of the compounds in different solvents can be determined, which is a crucial property for many applications.
Spectroscopic Properties: NMR and IR spectroscopy can be used to study the electronic environment of different parts of the molecule and how it is affected by structural modifications.
By analyzing the data from these studies, it is possible to develop quantitative structure-property relationships (QSPRs), which can be used to predict the properties of new, unsynthesized analogues. This information can guide the design of future generations of compounds with optimized properties for specific applications.
| Compound | R¹ on Ring | R² on Amino | R³ on Hydroxyl | Predicted Polarity |
| 1 | H | H | H | High |
| 2 | Phenyl | H | H | Moderate |
| 3 | H | Acetyl | H | Moderate |
| 4 | H | H | Benzyl | Low |
| 5 | Phenyl | Acetyl | Benzyl | Very Low |
Future Research Directions and Unresolved Academic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of Cyclopropaneethanol, 2-amino- is poised to move beyond traditional, multi-step batch processes, which often involve hazardous reagents and generate significant waste. The primary challenge lies in developing methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Continuous-Flow Synthesis: A significant area for development is the adoption of continuous-flow chemistry. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature and pressure, enhanced safety when handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.net A future telescoped flow process could integrate cyclopropanation, amination, and reduction steps into a single, uninterrupted sequence, minimizing the need for isolation and purification of intermediates. beilstein-journals.org This approach would drastically reduce solvent usage and production time. nih.gov
Biocatalytic Approaches: Biocatalysis presents a highly sustainable alternative for synthesizing chiral variants of Cyclopropaneethanol, 2-amino-. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, which is crucial for producing enantiomerically pure compounds. nih.gov Future research could explore a multi-enzyme cascade. For instance, a transaminase or amine dehydrogenase could be used for the asymmetric installation of the amino group, while a ketoreductase could facilitate the stereoselective reduction of a ketone precursor to the desired alcohol. frontiersin.orgresearchgate.net The key challenge is the discovery and engineering of enzymes that are stable and efficient for non-natural cyclopropane-containing substrates. nih.gov
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Continuous-Flow Chemistry | Enhanced safety, improved process control, reduced waste, scalability. mdpi.com | Optimization of reactor design, catalyst stability under flow conditions, integration of multiple reaction steps. researchgate.net |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Enzyme discovery and engineering for cyclopropane (B1198618) substrates, cofactor regeneration, process optimization. nih.govfrontiersin.org |
| Chemoenzymatic Flow Synthesis | Combines the selectivity of enzymes with the efficiency of flow processing. beilstein-journals.org | Ensuring compatibility of chemical and biological catalysts, solvent selection, process integration. |
Exploration of Novel Catalytic Transformations
The unique structure of Cyclopropaneethanol, 2-amino-, featuring a strained three-membered ring alongside amino and hydroxyl functional groups, offers a rich platform for exploring novel catalytic reactions. The challenge is to achieve selective transformations at one part of the molecule without affecting the others.
Selective Ring-Opening: While the ring-opening of donor-acceptor cyclopropanes is well-studied, the reactivity of donor-substituted cyclopropanes like Cyclopropaneethanol, 2-amino- is less understood. scispace.comrsc.org A significant academic challenge is the development of catalysts that can selectively cleave one of the C-C bonds in the ring, triggered by the coordination to the amino or hydroxyl group. beilstein-journals.orgresearchgate.net This could provide access to a range of linear, functionalized molecules that are otherwise difficult to synthesize. Both asymmetric ring-opening reactions with various nucleophiles and reductive ring-opening processes represent fertile ground for investigation. rsc.orgbeilstein-journals.orgnih.gov
C-H Bond Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for molecular editing. nih.gov Future research could focus on developing catalysts that selectively functionalize the C-H bonds on the cyclopropane ring or the ethanol (B145695) backbone. The directing ability of the amino or hydroxyl group could be harnessed to achieve high regioselectivity, enabling the introduction of new functional groups without pre-functionalization. nih.gov
Functional Group Interconversion: The amino and hydroxyl groups are themselves hubs for catalytic transformations. Research into selective N-alkylation, O-alkylation, or aminocarbonylation could yield a library of derivatives with diverse properties. doi.org The challenge lies in developing catalytic systems that can differentiate between the two nucleophilic centers and avoid reactions with the cyclopropane ring itself. Merging enamine activation with transition metal catalysis could be one such advanced strategy. scispace.com
Deeper Mechanistic Understanding of Cyclopropane Ring Strain and Reactivity
A fundamental understanding of the electronic structure and reactivity of Cyclopropaneethanol, 2-amino- is crucial for rationally designing new reactions. The inherent ring strain of the cyclopropane core is a key driver of its chemical behavior, but the interplay between the strained ring and the adjacent functional groups is not fully understood. nih.gov
Future research should employ a combination of experimental kinetics and computational modeling to elucidate reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map potential energy surfaces, identify transition states, and calculate activation barriers for hypothetical transformations. rsc.org This would provide invaluable insight into how the amino and hydroxyl groups electronically influence the C-C bonds of the cyclopropane ring, affecting their strength and susceptibility to cleavage.
Unresolved questions include:
How do the electron-donating amino and alkyl groups affect the bond lengths and strain energy of the cyclopropane ring compared to unsubstituted cyclopropane?
What are the mechanisms (e.g., concerted, stepwise, radical, or ionic) of potential ring-opening reactions under various catalytic conditions? nih.govrsc.org
Can computational models accurately predict the regioselectivity of ring-opening or C-H functionalization, guiding experimental efforts? rsc.org
Applications in Advanced Materials or Probe Development
Excluding biological and pharmaceutical applications, the unique structural features of Cyclopropaneethanol, 2-amino- make it an intriguing candidate for the development of advanced materials and chemical probes.
Polymer Chemistry: This compound could serve as a novel monomer or cross-linking agent. Polymerization via the amino and hydroxyl groups (e.g., to form polyamides or polyurethanes) would introduce the rigid cyclopropane unit into the polymer backbone, potentially imparting unique thermal and mechanical properties. Alternatively, controlled ring-opening polymerization could be explored to create novel polymer architectures. The challenge is to develop polymerization conditions that are compatible with the cyclopropane ring's stability. researchgate.net
Mechanosensitive Materials: The high strain energy of the cyclopropane ring could be exploited in the design of mechanophores—molecular units that respond to mechanical stress. By incorporating Cyclopropaneethanol, 2-amino- into a polymer and attaching a fluorophore-quencher pair that separates upon ring-opening, it may be possible to create materials that fluoresce to report damage or stress.
Fluorogenic Probes: Building on the concept of strain-release-triggered reactions, Cyclopropaneethanol, 2-amino- could be a core scaffold for fluorogenic probes for non-biological applications. nih.govtandfonline.com For example, a reaction that is uniquely catalyzed by a specific metal ion could trigger a ring-opening cascade, leading to the formation of a fluorescent product. nih.govmdpi.com This would enable the sensitive detection of that analyte in complex chemical environments.
Integration of Artificial Intelligence and Machine Learning in Research
Synthesis and Reaction Prediction: ML models can be trained on existing reaction data to predict the outcomes of unknown reactions, including yields and optimal conditions. pharmaceutical-technology.comnips.cc For Cyclopropaneethanol, 2-amino-, AI tools could screen virtual libraries of catalysts and reagents to identify promising conditions for novel transformations, reducing the need for extensive empirical experimentation. researchgate.net Retrosynthesis software can also propose novel and more efficient synthetic routes. mdpi.com
Property Prediction and Materials Design: In silico methods can predict the physicochemical properties of molecules before they are ever synthesized. nih.govmdpi.comcadaster.eu Generative AI models can design novel polymers or materials incorporating the Cyclopropaneethanol, 2-amino- scaffold with a desired set of properties (e.g., thermal stability, dielectric constant). digitellinc.comyoutube.comresearchgate.net This allows researchers to focus synthetic efforts on the most promising candidates. researchgate.net
Mechanistic Insights: ML models, particularly those that learn from quantum mechanical data, can predict reaction barriers and transition state geometries with much lower computational cost than traditional methods. rsc.orgrsc.org This can accelerate the mechanistic studies outlined in section 8.3, providing a deeper understanding of reactivity.
The primary challenge for integrating AI is the availability of high-quality, specific data. A concerted effort to generate and curate experimental and computational data on the synthesis and reactivity of substituted cyclopropanes will be essential to train accurate and reliable ML models.
| AI/ML Application Area | Specific Goal for Cyclopropaneethanol, 2-amino- | Key Challenge |
| Synthesis Planning | Propose novel, efficient, and sustainable synthetic routes. mdpi.com | Availability of comprehensive reaction databases for cyclopropane chemistry. |
| Reaction Prediction | Predict the products and yields of novel catalytic transformations. pharmaceutical-technology.comnips.cc | Training models to understand the unique reactivity of strained rings. |
| Materials Design | Design new polymers or functional materials with tailored properties. digitellinc.comresearchgate.net | Accurately predicting bulk material properties from monomer structure. |
| Mechanistic Analysis | Accelerate the calculation of reaction pathways and activation energies. rsc.org | Integrating physical laws into ML models to ensure chemical plausibility. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-cyclopropaneethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Solid-phase synthesis is a common approach for producing modified nucleotides like 2-amino-cyclopropaneethanol derivatives. For example, oligonucleotides containing analogs (e.g., OxodG or OxodI) are synthesized via phosphoramidite chemistry under controlled anhydrous conditions to avoid side reactions . Yield optimization requires precise temperature control (e.g., 25–37°C) and stoichiometric adjustments of coupling reagents. Purity is validated using reversed-phase HPLC and MALDI-TOF mass spectrometry.
Q. How can the physicochemical properties of 2-amino-cyclopropaneethanol be characterized for research applications?
- Methodological Answer : Key properties include thermal stability (via UV-melting experiments), pKa determination (using potentiometric titration), and solubility profiling in polar/nonpolar solvents. For instance, UV-melting studies on DNA duplexes containing 2-amino-modified nucleotides reveal thermal destabilization effects when the 2-amino group is absent, as seen in OxodI vs. OxodG comparisons . NIST-standardized databases provide reference data for boiling points, density, and spectral profiles (e.g., IR, NMR) .
Q. What biochemical roles are associated with the 2-amino group in cyclopropaneethanol derivatives?
- Methodological Answer : The 2-amino group influences base-pairing fidelity during DNA replication. For example, its absence in OxodI (vs. OxodG) leads to preferential misincorporation of dA over dC by polymerases like Klenow exo-, as shown in kinetic assays . Structural studies (e.g., X-ray crystallography) can map hydrogen-bonding interactions between the 2-amino group and complementary nucleotides.
Advanced Research Questions
Q. How does the 2-amino group in cyclopropaneethanol derivatives contribute to data contradictions in translesion synthesis studies?
- Methodological Answer : Conflicting results may arise from polymerase specificity or duplex context. For example, while OxodI (lacking the 2-amino group) destabilizes DNA duplexes, its preference for dA incorporation contrasts with OxodG’s behavior. Resolving contradictions requires side-by-side kinetic assays (e.g., steady-state analysis) and molecular dynamics simulations to compare polymerase active-site interactions .
Q. What experimental designs are optimal for probing the conformational flexibility of 2-amino-cyclopropaneethanol in solution?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy can identify syn/anti conformations of the cyclopropane ring and 2-amino group. Solvent-dependent studies (e.g., D2O vs. DMSO-d6) reveal hydrogen-bonding patterns, as seen in analogs where the 2-amino group adopts multiple conformations in polar solvents . Circular dichroism (CD) further elucidates chiral center interactions in DNA or protein complexes.
Q. How can computational modeling predict the mutagenic potential of 2-amino-cyclopropaneethanol derivatives in DNA repair studies?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects of the 2-amino group on base-pairing energetics. For instance, the destabilization of OxodI:dC pairs vs. OxodI:dA pairs aligns with experimental thermal denaturation data . Molecular docking tools (e.g., AutoDock) simulate polymerase binding affinities to predict replication errors.
Q. What advanced spectroscopic techniques resolve structural ambiguities in 2-amino-cyclopropaneethanol derivatives?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS fragments the cyclopropane ring to confirm substituent positions. Solid-state NMR detects ring strain effects, while X-ray absorption spectroscopy (XAS) maps electron density around the amino group in crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
